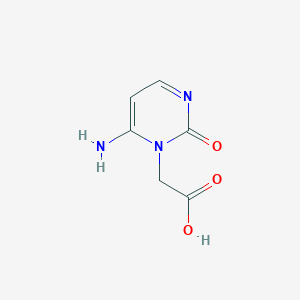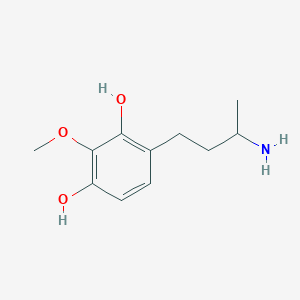
4-(3-Aminobutyl)-2-methoxybenzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Aminobutyl)-2-methoxybenzene-1,3-diol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of an aminobutyl group attached to a methoxybenzene ring, which also contains two hydroxyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminobutyl)-2-methoxybenzene-1,3-diol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methoxybenzene-1,3-diol with 3-aminobutylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminobutyl)-2-methoxybenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction can produce amines and alcohols .
Scientific Research Applications
4-(3-Aminobutyl)-2-methoxybenzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Aminobutyl)-2-methoxybenzene-1,3-diol involves its interaction with specific molecular targets. The aminobutyl group allows the compound to interact with enzymes and receptors, modulating their activity. The hydroxyl groups can participate in hydrogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(3-Aminobutyl)phenol: Lacks the methoxy group, resulting in different chemical properties.
2-Methoxybenzene-1,3-diol: Lacks the aminobutyl group, affecting its biological activity.
3,4-Dihydroxybenzylamine: Similar structure but different functional groups.
Uniqueness
The presence of both the aminobutyl and methoxy groups in 4-(3-Aminobutyl)-2-methoxybenzene-1,3-diol makes it unique. This combination allows for a diverse range of chemical reactions and biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H17NO3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
4-(3-aminobutyl)-2-methoxybenzene-1,3-diol |
InChI |
InChI=1S/C11H17NO3/c1-7(12)3-4-8-5-6-9(13)11(15-2)10(8)14/h5-7,13-14H,3-4,12H2,1-2H3 |
InChI Key |
WBQUYALZWHUJGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=C(C(=C(C=C1)O)OC)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


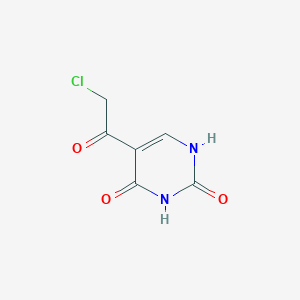
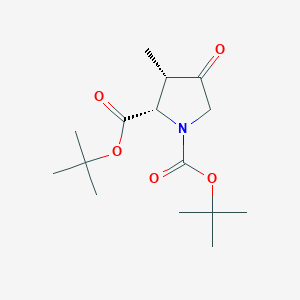
![7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B13097664.png)

![2-[3-(2,3-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13097679.png)
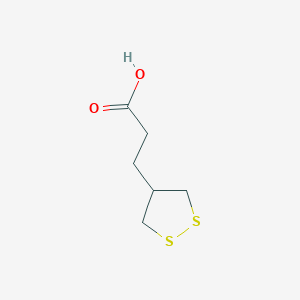
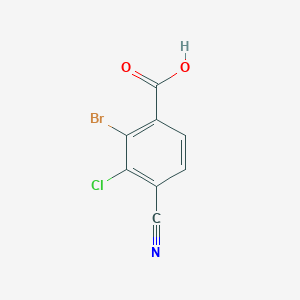

![3,4,5-Tris[(4-iodobenzyl)sulfanyl]pyridazine](/img/structure/B13097694.png)
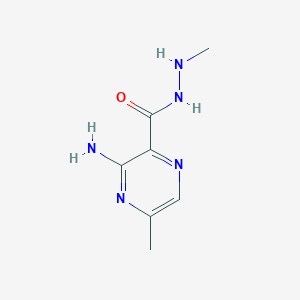

![2,4-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B13097709.png)
![(2-methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B13097719.png)
